molecular formula C9H7BrN2O3 B2667653 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid CAS No. 1782250-48-9

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid

Cat. No. B2667653
CAS RN: 1782250-48-9
M. Wt: 271.07
InChI Key: DNXZBYHWYHVSEO-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is a heterocyclic compound . It belongs to the class of benzimidazoles, which are privileged pharmacophores in the drug discovery process . Benzimidazoles are routinely used in medicinal chemistry due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazoles, including this compound, often involves a one-pot conversion of carboxylic acids via an HBTU-promoted methodology . This method provides direct access to this scaffold from commercially available carboxylic acids .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazoles, including this compound, have been extensively utilized during the process of drug development . They are known for their broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Scientific Research Applications

Coordination Chemistry and Properties

Benzimidazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, have been extensively studied for their coordination chemistry and properties. These compounds exhibit fascinating variability in their chemistry, leading to a broad spectrum of properties including spectroscopic features, structures, magnetic properties, and biological as well as electrochemical activities. This wide range of properties makes them potentially interesting for further scientific exploration, including unknown analogues of the subject compound (Boča, Jameson, & Linert, 2011).

Anticancer Agents Development

Knoevenagel condensation products, involving benzimidazole derivatives, have shown significant potential in the development of anticancer agents. These compounds have exhibited remarkable anticancer activity across various targets like DNA, microtubules, and enzymes, highlighting the versatility and significance of benzimidazole derivatives in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Materials

Research into benzimidazole derivatives has also extended into the field of optoelectronic materials. The incorporation of benzimidazole and related structures into π-extended conjugated systems has been found valuable for creating novel materials for use in organic light-emitting diodes (OLEDs), image sensors, and other electronic devices. These materials show promise due to their electroluminescent properties and potential applications in advanced technology solutions (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

While the specific mechanism of action for 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is not mentioned in the retrieved papers, benzimidazoles in general are known to exhibit a broad range of pharmacological activities. They are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension and other illnesses .

Future Directions

Benzimidazoles, including 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid, continue to be of interest in the field of medicinal chemistry due to their broad range of biological activities . Future research may focus on further exploring their potential applications in drug discovery and development .

properties

IUPAC Name

6-bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-12-6-3-4(10)2-5(8(13)14)7(6)11-9(12)15/h2-3H,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXZBYHWYHVSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2NC1=O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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